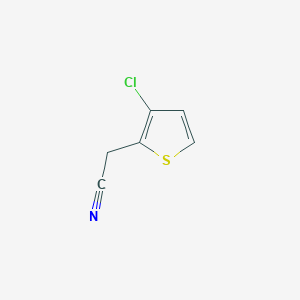

![molecular formula C10H19N3O3 B2963853 Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 1595604-55-9](/img/structure/B2963853.png)

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

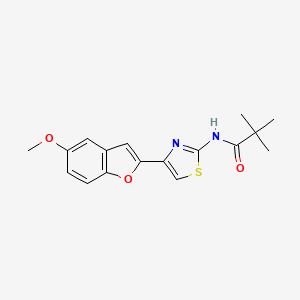

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

Ethyl 4-amino-1-piperidinecarboxylate, a related compound, has been used in the synthesis of quinolin-2 (1 H )-one derivatives . It has also been used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Molecular Structure Analysis

The molecular formula of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is C11H21N3O3 . It is a heterocyclic compound with a piperidine ring .Chemical Reactions Analysis

Ethyl 4-amino-1-piperidinecarboxylate has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Scientific Research Applications

Analytical and Spectral Study

Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound related to Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate, was used in the synthesis of a new compound with potential antimicrobial properties. The study focused on synthesizing, characterizing, and evaluating the antibacterial activities of this compound and its metal complexes against human pathogenic bacteria (Patel, 2020).

Anticancer Applications

A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research demonstrates the potential use of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate derivatives in developing new anticancer compounds, highlighting their efficacy in inhibiting cancer cell growth (Rehman et al., 2018).

Development of GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a highly potent fibrinogen receptor antagonist with a trisubstituted beta-amino acid residue. This compound shows promise for antithrombotic treatment in the acute phase due to its human platelet aggregation inhibitory activity and oral availability (Hayashi et al., 1998).

Mycobacterium tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. The promising compound from this series showed significant activity, underscoring the potential of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate derivatives in treating tuberculosis (Jeankumar et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is the nitric oxide synthesis pathway . Nitric oxide plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of this pathway can be diverse, depending on the specific physiological context .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The primary result of the action of Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate is the production of nitric oxide . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . This suggests that the compound could have potential applications in the treatment of certain types of cancer or bacterial infections .

properties

IUPAC Name |

ethyl 4-(methylcarbamoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-8(5-7-13)12-9(14)11-2/h8H,3-7H2,1-2H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHRUXGCUGTEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[[5-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2963771.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)